molecular formula C14H16ClN3O2 B6497857 3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1226052-78-3

3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6497857
CAS No.: 1226052-78-3
M. Wt: 293.75 g/mol
InChI Key: CMMBRELVCATBED-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of triazaspiro compounds, which are known for their diverse biological and chemical properties. The presence of the chlorophenyl group and the triazaspiro ring system makes this compound particularly interesting for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting with the formation of the triazaspiro ring system. One common approach is the cyclization of a suitable precursor containing the chlorophenyl group and the necessary functional groups to form the spirocyclic structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chlorophenyl group and the triazaspiro ring system allows for a range of chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of 3-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential use in drug discovery. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for further research and development.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets and pathways may lead to the development of new drugs or treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)propionic acid

  • Dicofol

  • Prop-2-enenitrile, 3-(2-chlorophenyl)-

Uniqueness: 3-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its unique spirocyclic structure and the presence of the chlorophenyl group. This combination of features distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2/c15-11-4-2-1-3-10(11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMBRELVCATBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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